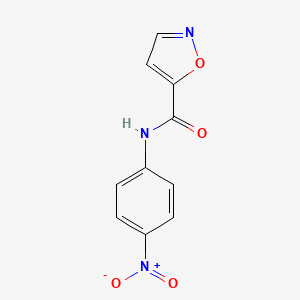
N-Benzylpiperidin-4-amine dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Benzylpiperidin-4-amine dihydrochloride is a chemical compound with the molecular formula C12H20Cl2N2 It is a derivative of piperidine, a six-membered ring containing one nitrogen atom
Mechanism of Action
Target of Action
N-Benzylpiperidin-4-amine dihydrochloride primarily targets the monoamine neurotransmitter system . It has a high selectivity for releasing dopamine and norepinephrine , with a 20- to 48-fold selectivity for releasing dopamine versus serotonin .
Mode of Action
The compound acts as a monoamine releasing agent . It interacts with the monoamine transporters, leading to the release of dopamine and norepinephrine into the synaptic cleft . This results in increased levels of these neurotransmitters, which can enhance neurotransmission .
Biochemical Pathways
The increased levels of dopamine and norepinephrine can affect various biochemical pathways. For instance, dopamine is involved in the regulation of movement, reward, and the release of various hormones. The increased dopamine levels could therefore impact these functions . Norepinephrine plays a role in attention and responding actions in the brain. Thus, increased norepinephrine levels could lead to changes in these areas .
Pharmacokinetics
As a monoamine releasing agent, it is expected to have a fast onset of action and a short duration
Result of Action
The molecular and cellular effects of this compound’s action primarily involve changes in neurotransmission due to increased levels of dopamine and norepinephrine . These changes can affect various brain functions, including movement, reward, attention, and hormonal regulation .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Benzylpiperidin-4-amine dihydrochloride typically involves the reaction of piperidine with benzyl chloride under specific conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The product is then purified and converted to its dihydrochloride salt form.
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product. The compound is then subjected to rigorous quality control measures to meet industry standards.
Chemical Reactions Analysis
Types of Reactions
N-Benzylpiperidin-4-amine dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: It can be reduced to form secondary amines.
Substitution: The benzyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxide derivatives, while reduction can produce secondary amines.
Scientific Research Applications
N-Benzylpiperidin-4-amine dihydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential effects on biological systems, including its interaction with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of neurological disorders.
Industry: It is used in the production of pharmaceuticals and other chemical products.
Comparison with Similar Compounds
Similar Compounds
4-Benzylpiperidine: A related compound with similar structural features but different pharmacological properties.
Benzylpiperazine: Another piperidine derivative with distinct chemical and biological characteristics.
Uniqueness
N-Benzylpiperidin-4-amine dihydrochloride is unique due to its specific chemical structure, which imparts distinct reactivity and potential applications. Its ability to undergo various chemical reactions and interact with biological targets makes it a valuable compound in research and industry.
Properties
CAS No. |
871112-83-3 |
|---|---|
Molecular Formula |
C12H19ClN2 |
Molecular Weight |
226.74 g/mol |
IUPAC Name |
N-benzylpiperidin-4-amine;hydrochloride |
InChI |
InChI=1S/C12H18N2.ClH/c1-2-4-11(5-3-1)10-14-12-6-8-13-9-7-12;/h1-5,12-14H,6-10H2;1H |
InChI Key |
RRCPGUUINZXTSO-UHFFFAOYSA-N |
SMILES |
C1CNCCC1NCC2=CC=CC=C2.Cl.Cl |
Canonical SMILES |
C1CNCCC1NCC2=CC=CC=C2.Cl |
solubility |
not available |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-Fluoro-N-[1-(4-methylphenyl)-2-oxopyrrolidin-3-YL]pyridine-4-carboxamide](/img/structure/B2794421.png)

![5-bromo-N-[1-(1,3-thiazol-2-yl)pyrrolidin-3-yl]furan-2-carboxamide](/img/structure/B2794425.png)
![2-((4-(Thiazol-2-yloxy)-[1,4'-bipiperidin]-1'-yl)sulfonyl)benzonitrile](/img/structure/B2794428.png)
methyl]cyclopropyl}-4-chlorobenzene](/img/structure/B2794429.png)
![1-[5-Phenyl-2-(propan-2-yl)-2,3-dihydro-1,3,4-oxadiazol-3-yl]ethan-1-one](/img/structure/B2794430.png)
![methyl 2-(13-fluoro-2-oxo-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraene-5-carbonyl)benzoate](/img/structure/B2794433.png)
![N-(4-ethoxyphenyl)-2-{3-[(4-fluorophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}acetamide](/img/structure/B2794434.png)

![2-[2-Amino-5-(4-bromophenyl)-6-(trifluoromethyl)pyrimidin-4-yl]-5-methoxyphenol](/img/structure/B2794437.png)
![4-[bis(2-methoxyethyl)sulfamoyl]-N-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)benzamide](/img/structure/B2794441.png)
![N-(5-fluoro-2-methylphenyl)-2-[5-(morpholine-4-sulfonyl)-2-oxo-1,2-dihydropyridin-1-yl]acetamide](/img/structure/B2794442.png)

